(3,4-Dimethoxyphenyl)(oxo)acetate
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Overview
Description
(3,4-Dimethoxyphenyl)(oxo)acetate is an organic compound with the molecular formula C12H14O5 It is a derivative of phenylacetate, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the acetate group is attached to the oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(oxo)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism by which (3,4-Dimethoxyphenyl)(oxo)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the oxo group.
3,4-Dimethoxyphenylacetone: Contains a ketone group instead of the acetate group.
3,4-Dimethoxyphenylethanol: Contains a hydroxyl group instead of the oxo group.
Uniqueness
(3,4-Dimethoxyphenyl)(oxo)acetate is unique due to the presence of both methoxy groups and the oxo group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9O5- |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)/p-1 |
InChI Key |
BMGOAOMKRNIFAM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC |
Origin of Product |
United States |
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